

Application Notes & Protocols: 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name:	5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
CAS No.:	303010-02-8
Cat. No.:	B1273016

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Introduction: The Quinoline Scaffold in Modern Research

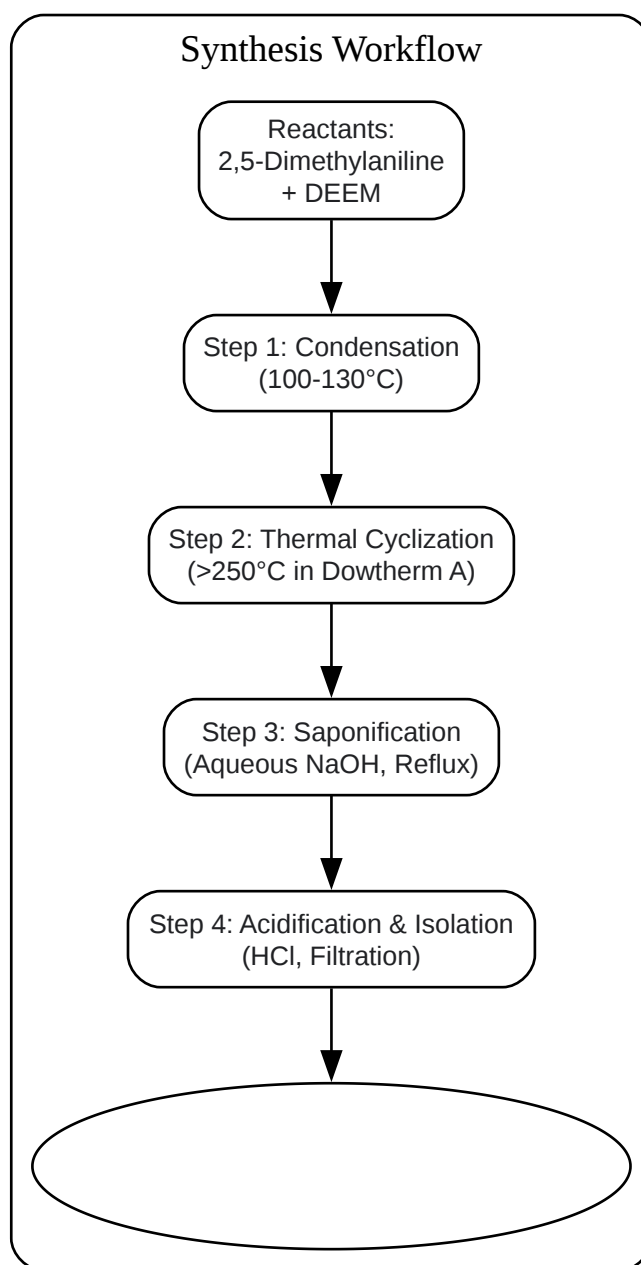
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer.[1] Specifically, the 4-hydroxyquinoline-3-carboxylic acid motif is a well-established pharmacophore, recognized for its role in targeting bacterial enzymes and its potential in cancer therapy.[2][3] **5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid** (CAS: 303010-02-8) is a specific analogue within this class.[4][5][6] Its structural features—a planar aromatic system capable of intercalation, a carboxylic acid for hydrogen bonding, and methyl groups that can influence solubility and steric interactions—make it a compound of significant interest for chemical and biological screening.

These application notes provide comprehensive, field-proven protocols for the synthesis, purification, characterization, and preliminary biological evaluation of **5,8-Dimethyl-4-**

hydroxyquinoline-3-carboxylic acid. The methodologies are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower researchers in their drug discovery efforts.

Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core from an aniline precursor is the Gould-Jacobs reaction.^{[7][8][9]} This thermal cyclization process involves three key stages: condensation of an aniline with an ethoxymethylenemalonate ester, high-temperature intramolecular cyclization, and subsequent saponification of the resulting ester to yield the target carboxylic acid.^{[1][10]}



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Caption: High-level workflow for the Gould-Jacobs synthesis.

Classical Thermal Synthesis Protocol

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperatures for efficient cyclization.

Materials & Equipment:

- 2,5-Dimethylaniline
- Diethyl ethoxymethylenemalonate (DEEM)
- Dowtherm A (or Diphenyl ether)
- Sodium Hydroxide (NaOH)
- Concentrated Hydrochloric Acid (HCl)
- Round-bottom flask with reflux condenser
- Heating mantle with stirrer
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Condensation:
 - In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
 - Heat the mixture with stirring to 110-130 °C for 1.5 hours. The reaction progress can be monitored by TLC to confirm the consumption of the aniline and formation of the anilidomethylenemalonate intermediate.^[1]
 - Expert Insight: This initial condensation is crucial for forming the acyclic intermediate. Ensuring the removal of the ethanol byproduct drives the reaction to completion. Applying a gentle vacuum at the end of this step can aid in its removal.
- Thermal Cyclization:
 - Allow the mixture to cool slightly. Add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).

- Heat the mixture to reflux (approx. 250-260 °C) for 20-30 minutes. The solution will typically darken.
- Expert Insight: This is the energy-intensive, ring-closing step.[8] The high temperature facilitates the 6-electron electrocyclization. Insufficient temperature will result in poor yields of the quinoline core.
- Saponification (Ester Hydrolysis):
 - Cool the reaction mixture to below 100 °C. Carefully and slowly, add a 10% (w/v) aqueous solution of NaOH (approx. 5-8 eq).
 - Heat the resulting biphasic mixture to reflux with vigorous stirring for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester intermediate.[1]
 - Trustworthiness Check: A sample withdrawn from the reaction, acidified, and spotted on a TLC plate should show the disappearance of the ester intermediate spot and the appearance of a new, more polar spot corresponding to the carboxylate salt (at the baseline) or the free acid (if acidified).
- Acidification and Isolation:
 - Cool the reaction mixture in an ice bath.
 - Slowly add concentrated HCl with stirring until the pH of the aqueous layer is approximately 1-2. A thick precipitate of the product should form.[11]
 - Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration.
 - Wash the filter cake sequentially with cold water and then a small amount of cold ethanol or acetone to remove residual solvent and impurities.
 - Dry the solid under vacuum to yield the crude **5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid**.

Microwave-Assisted Synthesis Protocol

Modern adaptations using microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.^[1]

Procedure:

- **Reaction Setup:** In a 10 mL microwave vial, add 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 3.0 eq). The excess DEEM acts as both a reagent and a solvent.^[1]
- **Microwave Irradiation:** Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-15 minutes.
- **Isolation:** Cool the vial to room temperature. The ethyl ester intermediate may precipitate. Filter the solid and wash with a cold solvent like acetonitrile.
- **Hydrolysis & Acidification:** Proceed with the Saponification and Acidification steps (2.1, steps 3 & 4) as described in the classical protocol.

Purification Protocol: Recrystallization

The crude product from the synthesis requires purification to achieve analytical grade.

Recrystallization from a suitable solvent is the most effective method.

Procedure:

- **Solvent Selection:** Place a small amount of the crude product in several test tubes and test its solubility in different solvents (e.g., ethanol, acetic acid, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). The ideal solvent will dissolve the compound when hot but not when cold. For quinoline carboxylic acids, DMF is often an effective choice.^[12]
- **Dissolution:** In an appropriately sized flask, suspend the crude solid in a minimal amount of the chosen solvent (e.g., DMF). Heat the mixture with stirring until the solid completely dissolves.
- **Decolorization (Optional):** If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

- Filtration: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
- Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold ethanol), and dry thoroughly under vacuum.

Analytical Characterization

Confirming the structure and purity of the final product is a critical self-validating step.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[4][5]
Molecular Weight	217.22 g/mol	[5][13]
CAS Number	303010-02-8	[4][6]
Appearance	Expected to be an off-white to yellow solid	N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[14]
- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the proton at the C2 position, two distinct aromatic protons on the quinoline ring, two distinct singlets for the methyl groups at C5 and C8, and a very broad singlet for the carboxylic acid proton. The 4-OH proton may also appear as a broad singlet.
- ¹³C NMR (100 MHz, DMSO-d₆): Expect ~12 distinct carbon signals, including a carbonyl carbon (~165-170 ppm), aromatic/olefinic carbons, and two methyl carbons.[14]

Mass Spectrometry (MS)

- Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
- Expected Result: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for $C_{12}H_{11}NO_3$ (Calculated $[M+H]^+$: 218.0761, $[M-H]^-$: 216.0615).

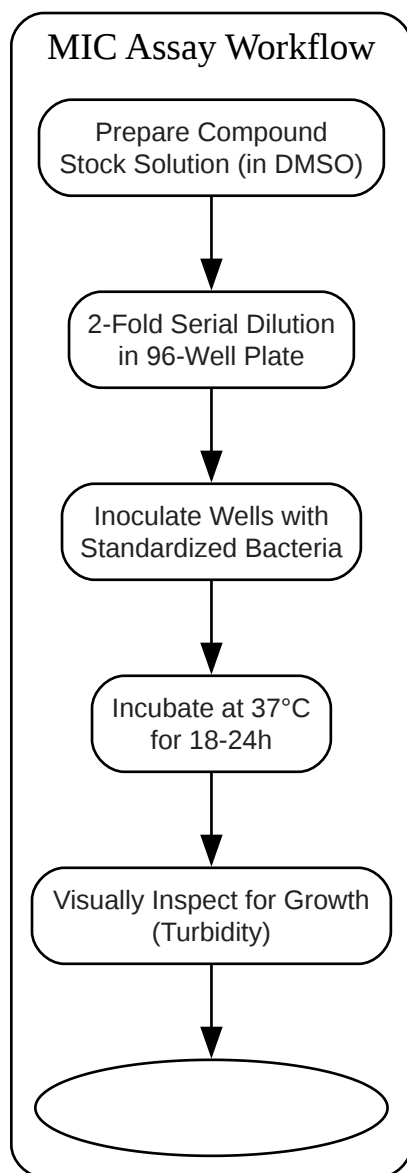
Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet.[\[15\]](#)
- Expected Peaks (cm^{-1}): A broad absorption from 2500-3300 (O-H stretch from carboxylic acid and phenol), ~1700 (C=O stretch from carboxylic acid), ~1650 (C=O stretch from 4-oxo tautomer), 1600-1450 (C=C and C=N aromatic ring stretches).

Application Notes: Biological Evaluation

The 4-quinolone-3-carboxylic acid scaffold is a versatile starting point for screening against various biological targets. The following are standard preliminary assays.

Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay



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Caption: Workflow for determining Minimum Inhibitory Concentration.

Procedure:

- Preparation: Prepare a 1 mg/mL stock solution of the test compound in sterile DMSO.
- Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired final concentrations.

- Inoculation: Add a standardized inoculum of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) to each well to a final concentration of $\sim 5 \times 10^5$ CFU/mL.
- Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
- Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

Many phenolic compounds exhibit antioxidant properties. This assay provides a rapid screen for radical scavenging ability.[\[16\]](#)

Procedure:

- Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Also, prepare a ~ 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Reaction: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to initiate the reaction. Use a known antioxidant like ascorbic acid as a positive control.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a plate reader.
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to a control well (DPPH solution without the test compound).

In Vitro Cytotoxicity: MTT Assay

This assay is a standard method to assess the effect of a compound on the viability and proliferation of cancer cell lines.

Procedure:

- Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)[17] into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound (prepared from a DMSO stock) and incubate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere. Include vehicle-only (DMSO) controls.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Analysis: Measure the absorbance of the solubilized formazan at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

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